
Heptane-1,1,1-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups attached to a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptane-1,1,1-tricarboxylic acid can be synthesized through a series of organic reactions involving the introduction of carboxyl groups to a heptane backbone. One common method involves the oxidation of heptane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of heptane using metal catalysts such as platinum or palladium. This method offers higher efficiency and yields compared to traditional chemical oxidation processes. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Heptane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation with metal catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, amines.
Major Products Formed:
Oxidation: Higher carboxylic acids, anhydrides.
Reduction: Alcohols, aldehydes.
Substitution: Amides, halides.
Aplicaciones Científicas De Investigación
Heptane-1,1,1-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Heptane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid and isocitric acid. While citric acid is widely known for its role in the citric acid cycle, this compound is unique due to its longer carbon chain and different chemical properties. This uniqueness makes it valuable for specific applications where other tricarboxylic acids may not be suitable.
Comparación Con Compuestos Similares
- Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid)
- Isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid)
- Aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid)
Propiedades
Número CAS |
110063-44-0 |
|---|---|
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
heptane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C10H16O6/c1-2-3-4-5-6-10(7(11)12,8(13)14)9(15)16/h2-6H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
AEYWGSNMPNEILM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)O)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)

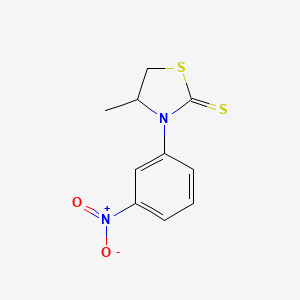

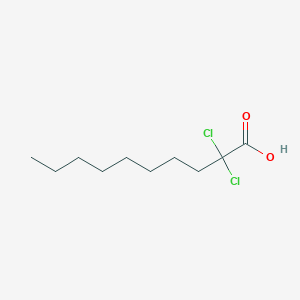
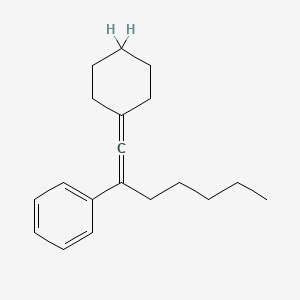

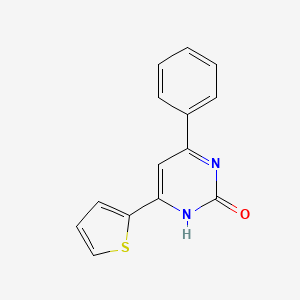
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
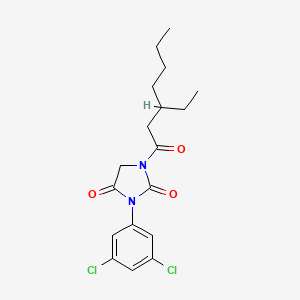
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)

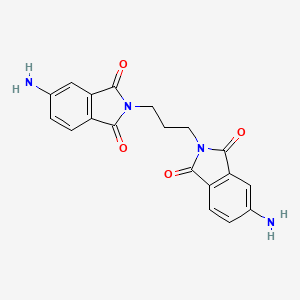
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
